N-(3-Phenylpropanoyl)-D-tryptophan

Description

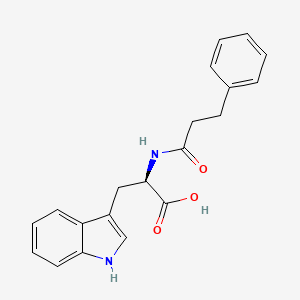

N-(3-Phenylpropanoyl)-D-tryptophan is a synthetic derivative of the amino acid tryptophan, modified by the addition of a 3-phenylpropanoyl group to its α-amino group.

Properties

CAS No. |

87579-19-9 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m1/s1 |

InChI Key |

IKWKAVNTITZXAF-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multistep organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Acylated Tryptophan Derivatives

Acylation of tryptophan is a common strategy to alter its physicochemical properties. Key examples include:

- N-Acetyl-D-tryptophan : A well-studied derivative with an acetyl group. It exhibits antioxidant properties and is used in protein stabilization .

- N-Acetyl-6-chlorotryptophan : Features a chlorine substitution on the indole ring, which enhances steric bulk and may influence receptor binding or metabolic stability .

Key Differences :

- Lipophilicity: The 3-phenylpropanoyl group in N-(3-Phenylpropanoyl)-D-tryptophan introduces greater hydrophobicity compared to acetylated analogs, likely improving membrane permeability but reducing aqueous solubility.

- Biological Activity: While acetylated tryptophans are linked to antioxidant effects, the phenylpropanoyl moiety may confer affinity for hydrophobic binding pockets in enzymes or receptors.

Comparison with 3-Phenylpropanoyl-Containing Opioids

The 3-phenylpropanoyl group is also found in synthetic opioids, such as:

- β'-Phenyl fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide): A potent opioid receptor agonist where the 3-phenylpropanoyl group contributes to receptor binding .

Key Differences :

- Pharmacological Target: Unlike fentanyl analogs targeting opioid receptors, this compound is hypothesized to interact with metabolic or signaling pathways due to its amino acid backbone.

- Stereochemistry: The D-configuration of tryptophan may reduce compatibility with mammalian enzyme systems, which typically interact with L-amino acids.

Data Table: Structural and Functional Properties

Research Findings and Hypotheses

- Metabolic Stability: The phenylpropanoyl group may slow metabolic degradation compared to smaller acyl groups, extending half-life .

- Stereochemical Impact: The D-configuration could limit endogenous enzymatic processing, making this compound a candidate for probing chiral-specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.